![molecular formula C20H37NO8 B611223 t-Boc-N-Amido-PEG6-propargyl CAS No. 1262991-52-5](/img/structure/B611223.png)
t-Boc-N-Amido-PEG6-propargyl
Overview
Description
T-Boc-N-Amido-PEG6-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of t-Boc-N-Amido-PEG6-propargyl is C20H37NO8 . It has a molecular weight of 419.5 g/mol .Chemical Reactions Analysis
The propargyl group in t-Boc-N-Amido-PEG6-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
T-Boc-N-Amido-PEG6-propargyl has a molecular weight of 419.5 g/mol . It has a molecular formula of C20H37NO8 . It is a PEG derivative that increases solubility in aqueous media due to its hydrophilic PEG spacer .Scientific Research Applications
Drug Delivery Systems
The hydrophilic nature of the PEG spacer in t-Boc-N-Amido-PEG6-propargyl increases solubility in aqueous media, making it an ideal linker for drug conjugates . It can be used to attach therapeutic agents to targeting molecules, enhancing drug solubility and stability, reducing immunogenicity, and improving pharmacokinetics.
Surface Modification
This compound’s terminal carboxylic acid group can react with primary amine groups to form stable amide bonds . This property is useful for modifying surfaces, such as nanoparticles or medical devices, to improve biocompatibility or add functional groups for further conjugation.
Click Chemistry
The propargyl group in t-Boc-N-Amido-PEG6-propargyl can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as Click Chemistry . This reaction is widely used for creating stable triazole linkages with azide-bearing compounds, which is valuable in synthesizing complex biomolecules.
Proteomics and Genomics
After deprotection of the Boc group under mild acidic conditions to yield a free amine, the linker can be used to attach PEG chains to proteins or nucleic acids . This modification can aid in the study of protein-protein interactions, protein stability, and gene delivery.
Bioconjugation
Bioconjugation techniques often require linkers like t-Boc-N-Amido-PEG6-propargyl to attach various biomolecules to each other or to solid supports . The linker’s functional groups facilitate the attachment of enzymes, antibodies, or other proteins to different substrates for diagnostic or therapeutic applications.
Targeted Therapy
By conjugating t-Boc-N-Amido-PEG6-propargyl to antibodies or ligands that specifically target certain cells or receptors, researchers can create targeted therapy agents . This approach can direct drugs to specific sites in the body, potentially reducing side effects and increasing treatment efficacy.
Molecular Imaging
The linker can be used to attach imaging agents to targeting molecules, aiding in the visualization of biological processes . This is crucial for diagnostic imaging techniques like PET, MRI, and fluorescence microscopy.
Biomaterials Engineering
In tissue engineering and regenerative medicine, t-Boc-N-Amido-PEG6-propargyl can be used to crosslink hydrogels or modify biomaterials . This enhances the materials’ properties, such as biodegradability, mechanical strength, and interaction with cells and tissues.
Mechanism of Action
Target of Action
t-Boc-N-Amido-PEG6-propargyl is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . The compound contains a propargyl group and a Boc-protected amino group .
Mode of Action
The propargyl group in t-Boc-N-Amido-PEG6-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
The primary biochemical pathway involved in the action of t-Boc-N-Amido-PEG6-propargyl is the copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage with azide-bearing compounds or biomolecules .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of t-Boc-N-Amido-PEG6-propargyl is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction is facilitated by the copper-catalyzed azide-alkyne Click Chemistry .
Action Environment
The action of t-Boc-N-Amido-PEG6-propargyl can be influenced by various environmental factors. For instance, the deprotection of the Boc group to form the free amine occurs under mild acidic conditions . .
Future Directions
T-Boc-N-Amido-PEG6-propargyl has potential applications in drug delivery due to its ability to increase solubility in aqueous media . Its propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, making it a promising candidate for future research .
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO8/c1-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-19(22)29-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBRWZSCEDQMRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-Amido-PEG6-propargyl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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